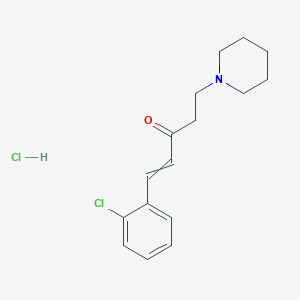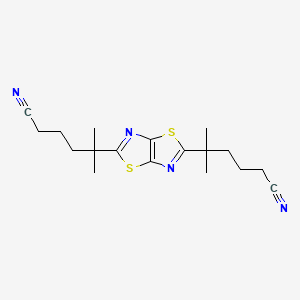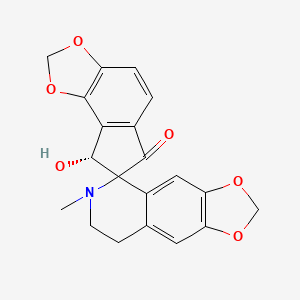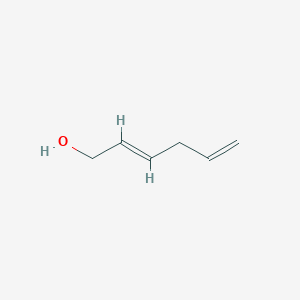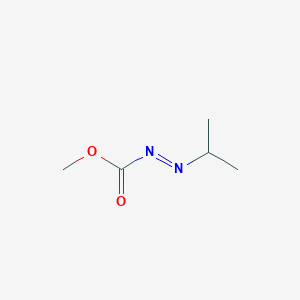
Methyl (E)-(propan-2-yl)diazene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-(propan-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of diazene derivatives. This compound is characterized by the presence of a diazene group (N=N) and a carboxylate ester group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-(propan-2-yl)diazene-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropylamine derivative with a diazonium salt, followed by esterification with methanol. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. The purification of the compound may involve techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
Methyl (E)-(propan-2-yl)diazene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the diazene group to amines or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of ester or amide derivatives.
科学的研究の応用
Methyl (E)-(propan-2-yl)diazene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which Methyl (E)-(propan-2-yl)diazene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the ester group can undergo hydrolysis or other transformations. These interactions can modulate biological pathways or chemical processes, leading to the desired effects.
類似化合物との比較
Similar Compounds
Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate: Another diazene derivative with a naphthalene ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A piperazine derivative with similar ester functionality.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with comparable reactivity.
Uniqueness
Methyl (E)-(propan-2-yl)diazene-1-carboxylate is unique due to its specific combination of a diazene group and an ester group, which imparts distinct reactivity and potential applications. Its structural features allow for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
31457-66-6 |
|---|---|
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC名 |
methyl N-propan-2-yliminocarbamate |
InChI |
InChI=1S/C5H10N2O2/c1-4(2)6-7-5(8)9-3/h4H,1-3H3 |
InChIキー |
FJLSAZAAHATYAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N=NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


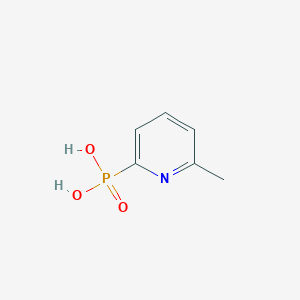
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)

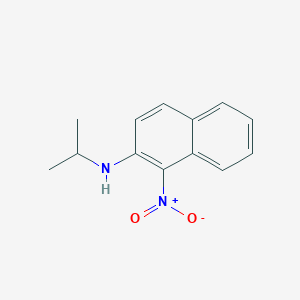
![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

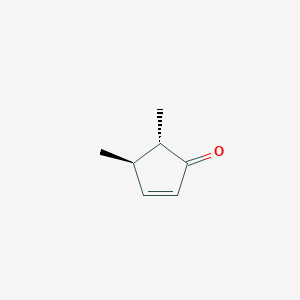
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
